3,6-Dimethyl-2,5-diaziridinylhydroquinone

Vue d'ensemble

Description

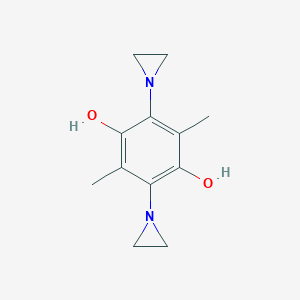

3,6-Dimethyl-2,5-diaziridinylhydroquinone is an organic compound with the molecular formula C12H16N2O2. It is characterized by the presence of two aziridine rings and two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both aromatic and aziridine functionalities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2,5-diaziridinylhydroquinone typically involves the reaction of 2,5-dimethylhydroquinone with aziridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the aziridine rings .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dimethyl-2,5-diaziridinylhydroquinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Substituted aziridines.

Applications De Recherche Scientifique

Medicinal Chemistry

DMDAHQ has shown promise in medicinal chemistry due to its antioxidant properties. Its ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at reducing oxidative stress-related diseases.

- Antioxidant Activity : Research indicates that DMDAHQ can protect cells from oxidative damage, which is crucial in conditions such as cancer and neurodegenerative diseases. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant effects, suggesting potential for DMDAHQ in drug formulation .

- Pharmacological Studies : Initial pharmacological studies are exploring DMDAHQ's role in modulating biological pathways involved in inflammation and apoptosis. These studies aim to establish a clearer understanding of its mechanism of action and therapeutic potential .

Materials Science

In materials science, DMDAHQ is being investigated for its potential use in the development of new polymeric materials.

- Polymer Stabilization : The compound may act as a stabilizer in polymer formulations, enhancing thermal stability and resistance to oxidative degradation. This application is particularly relevant in industries where material longevity is critical .

- Coatings and Films : DMDAHQ's properties allow it to be incorporated into coatings that require enhanced durability and resistance to environmental factors. Research is ongoing to optimize these formulations for commercial applications .

Agricultural Applications

DMDAHQ is also being studied for its potential use in agriculture as a biopesticide or plant growth regulator.

- Pesticidal Activity : Preliminary studies suggest that DMDAHQ may exhibit pesticidal properties against certain pests, potentially offering an eco-friendly alternative to synthetic pesticides. This aspect is particularly important given the increasing demand for sustainable agricultural practices .

- Plant Growth Promotion : Investigations into the effects of DMDAHQ on plant growth have shown promising results, indicating that it may enhance growth rates or improve resistance to stressors such as drought or disease .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of DMDAHQ compared to other known antioxidants. The results demonstrated that DMDAHQ had a comparable efficacy in scavenging free radicals, suggesting its potential use in formulations aimed at oxidative stress mitigation.

Case Study 2: Polymer Applications

In a recent industrial application study, researchers incorporated DMDAHQ into a polymer matrix used for outdoor applications. The findings indicated that the inclusion of DMDAHQ significantly improved the material's resistance to UV degradation and thermal aging compared to control samples without the compound.

Mécanisme D'action

The mechanism of action of 3,6-Dimethyl-2,5-diaziridinylhydroquinone involves its interaction with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This compound can also generate reactive oxygen species, contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethylhydroquinone: Lacks the aziridine rings but shares the hydroquinone structure.

2,5-Diazido-3,6-dimethylhydroquinone: Contains azido groups instead of aziridine rings.

3,6-Dimethyl-2,5-dihydroxybenzoquinone: An oxidized form of the compound.

Uniqueness

3,6-Dimethyl-2,5-diaziridinylhydroquinone is unique due to the presence of both aziridine rings and hydroxyl groups on the same benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Activité Biologique

3,6-Dimethyl-2,5-diaziridinylhydroquinone (MeDZQ) is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of MeDZQ, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

The biological activity of MeDZQ is primarily attributed to its interaction with cellular components through the formation of covalent bonds. The aziridine rings in MeDZQ can react with nucleophilic sites in biomolecules, leading to various biological effects. A key mechanism involves the compound's two-electron reduction to form hydroquinones, which are more reactive and can alkylate DNA more readily than their parent quinones .

Key Mechanisms Include:

- Covalent Bond Formation : Interaction with biological molecules leading to structural modifications.

- Oxidative Stress Induction : MeDZQ has been shown to induce oxidative stress in cells, contributing to its cytotoxic effects.

- MAPK Pathway Modulation : The compound influences the MAPK signaling pathway, which is crucial for cell survival and apoptosis.

Cytotoxic Effects

Research indicates that MeDZQ exhibits potent cytotoxicity against various cancer cell lines. In a study involving malignant mouse hepatoma cells (MH-22A), the lethal concentration (LC50) was determined to be 0.31 µM after 24 hours of exposure. This concentration was sufficient to induce significant apoptotic cell death, as confirmed by fluorescence microscopy and flow cytometry .

Apoptosis Induction

- Cell Viability : Approximately 30% of cells underwent apoptosis following treatment with MeDZQ.

- Role of NQO1 : The enzyme NAD(P)H: quinone oxidoreductase (NQO1) plays a critical role in mediating the cytotoxicity of MeDZQ. Inhibition of NQO1 resulted in increased cell viability post-treatment, underscoring its involvement in the compound's mechanism .

Table 1: Summary of Key Studies on MeDZQ

| Study Reference | Cell Line | LC50 (µM) | Main Findings |

|---|---|---|---|

| Sarlauskas et al., 2017 | MH-22A | 0.31 ± 0.1 | Induced apoptosis; JNK involved in cell survival; p38 kinase linked to cell death. |

| BenchChem Study | Various | Not specified | Highlighted covalent interactions with biological molecules; potential for anticancer applications. |

Propriétés

IUPAC Name |

2,5-bis(aziridin-1-yl)-3,6-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h15-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSOBHQTTQGWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)N2CC2)C)O)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165160 | |

| Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152923-07-4 | |

| Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152923074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethyl-2,5-diaziridinylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.